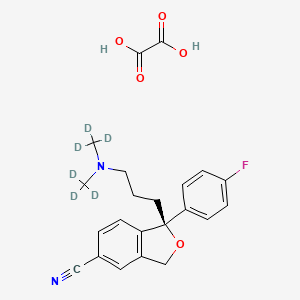

(S)-Citalopram-d6 Oxalate

Description

Contextualizing (S)-Citalopram as a Research Progenitor

Citalopram (B1669093) was initially introduced as a racemic mixture, containing equal parts of the (S)- and (R)-enantiomers. researchgate.nethres.ca Subsequent research revealed that the therapeutic efficacy of citalopram is almost exclusively due to the (S)-enantiomer, also known as escitalopram (B1671245). researchgate.netpharmgkb.orgmdpi.com This discovery led to the development of escitalopram as a single-enantiomer drug, a process often referred to as a "chiral switch". researchgate.netmdpi.comtandfonline.com (S)-citalopram is a potent and highly selective inhibitor of serotonin (B10506) reuptake with minimal effects on the reuptake of norepinephrine (B1679862) and dopamine (B1211576). researchgate.netportico.org The stereoselective nature of its pharmacological activity and metabolism has made it a key focus of research. pharmgkb.orgdiva-portal.orgnih.gov The development of analytical methods to distinguish between the enantiomers and to accurately measure their concentrations in biological samples has been crucial for understanding its clinical pharmacology. nih.govnih.govntnu.noresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research

The primary reason for deuterium labeling in pharmaceutical research is the kinetic isotope effect (KIE). googleapis.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. googleapis.com Consequently, reactions that involve the breaking of a C-H bond in their rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. googleapis.com

Furthermore, and more commonly in the case of (S)-Citalopram-d6 Oxalate (B1200264), the increased mass due to deuterium substitution makes these labeled compounds ideal internal standards for quantitative analysis by mass spectrometry. uni-muenchen.debohrium.comresearchgate.net Since the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it can be added to a biological sample at a known concentration to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. uni-muenchen.deresearchgate.net

Overview of (S)-Citalopram-d6 Oxalate as a Research Tool

This compound serves as a high-fidelity internal standard for the quantification of (S)-citalopram in various biological matrices. Its six deuterium atoms provide a distinct mass shift from the unlabeled compound, allowing for clear differentiation in mass spectrometric analyses. cuny.edu This is crucial for applications such as therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic analysis.

Detailed Research Applications of this compound:

| Research Area | Analytical Method | Biological Matrix | Key Findings | Citation |

| Enantioselective Metabolite Quantification | Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS) | Urine | (S)-Citalopram-d6 was used as an internal standard to develop and validate a method for the selective extraction and quantification of (+)-(S)-citalopram and its main metabolites, (+)-(S)-desmethylcitalopram and (+)-(S)-didesmethylcitalopram. The method achieved a quantification limit of 5 ng/mL in urine samples. | nih.gov |

| Therapeutic Drug Monitoring | Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS) | Serum | During the development and validation of a method for the enantiomeric separation and quantification of R/S-citalopram, (S)-Citalopram-d6 was utilized as an internal standard. The method is suitable for routine therapeutic drug monitoring of patients treated with citalopram or escitalopram. | researchgate.net |

| Brain Tissue Quantification | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) | Mouse Brain Tissue | (±)-Citalopram-d6 oxalate was employed as an internal standard to develop a quantitative MALDI-MSI protocol for measuring citalopram concentrations in brain tissue. This allowed for the investigation of the drug's distribution and its effects on the serotonergic system within the brain. | uni-muenchen.deresearchgate.netdiva-portal.org |

| Multi-Analyte Quantification in Whole Blood | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Whole Blood | Citalopram-d6 was used as one of several stable-isotope-labeled internal standards in a method developed for the detection and quantification of 18 different antidepressants. This demonstrates its utility in comprehensive toxicological screening and TDM. | cuny.edu |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-RURDCJKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Deuterium Labeled Citalopram Analogs

Deuterium (B1214612) Incorporation Methodologies in (S)-Citalopram Synthesis

The synthesis of (S)-Citalopram-d6 Oxalate (B1200264), chemically known as (1S)-1-[3-(Dimethylamino-D6)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Oxalate, involves the specific introduction of six deuterium atoms onto the two methyl groups of the terminal dimethylamino function. A common and effective strategy to achieve this is through the methylation of a suitable precursor with a deuterated methylating agent.

A key precursor for this synthesis is the enantiomerically pure (S)-desmethylcitalopram. The methylation of (S)-(+)-1-[3-(methylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile can be performed using various methylating agents. epo.org To introduce the d6-label, deuterated reagents are employed. A plausible and efficient method is the Eschweiler-Clarke reaction, which utilizes deuterated formaldehyde (B43269) (CD₂O) and a reducing agent like formic acid or sodium cyanoborohydride. epo.org Alternatively, methylation can be achieved using deuterated methyl iodide (CD₃I).

The general synthetic pathway starts from racemic citalopram (B1669093), which is first demethylated to produce racemic desmethylcitalopram (B1219260). epo.org The racemic desmethylcitalopram is then resolved to isolate the desired (S)-enantiomer. Finally, this enantiomerically pure secondary amine is dimethylated using a deuterated reagent to yield (S)-Citalopram-d6. The final product is then converted to its oxalate salt by treatment with oxalic acid in a suitable solvent like acetone. epo.orggoogleapis.com

Table 1: Key Reagents for Deuterium Incorporation

| Deuterated Reagent | Application |

|---|---|

| Deuterated Formaldehyde (CD₂O) | Used in reductive amination (Eschweiler-Clarke reaction) to add two -CD₃ groups. epo.org |

| Deuterated Methyl Iodide (CD₃I) | A strong methylating agent for the direct alkylation of the secondary amine precursor. |

Stereoselective Synthesis of (S)-Enantiomers with Isotopic Labels

The antidepressant activity of citalopram resides almost entirely in the (S)-enantiomer. researchgate.net Therefore, stereoselective synthesis is paramount for producing biologically active labeled compounds. A primary strategy for obtaining enantiomerically pure (S)-citalopram and its analogs involves the resolution of a racemic intermediate. epo.orgresearchgate.net

One widely used method starts with the synthesis of the racemic diol intermediate, 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile. epo.orgresearchgate.net This diol can be resolved into its separate enantiomers through the formation of diastereomeric salts with a chiral acid, such as (+)-di-p-toluoyltartaric acid. researchgate.netmagtechjournal.com Once the (S)-diol is isolated, it undergoes a stereoselective ring closure reaction, typically by forming a labile ester (e.g., with methanesulfonyl chloride) followed by treatment with a base, to yield (S)-citalopram with retention of configuration. googleapis.com

Another efficient approach involves the demethylation of racemic citalopram to racemic desmethylcitalopram. epo.org This racemic secondary amine is then resolved using a chiral acid, for instance, Di-p-toluoyl-L-tartaric acid, to isolate the (S)-(+)-desmethylcitalopram. google.com This enantiomerically pure intermediate is then the direct precursor for the introduction of the deuterated methyl groups as described in the previous section. epo.org

Table 2: Stereoselective Synthesis Steps

| Step | Description | Key Reagents/Techniques |

|---|---|---|

| Resolution of Racemic Diol | Separation of enantiomers of 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile. | Chiral acids (e.g., (+)-di-p-toluoyltartaric acid), Fractional crystallization. researchgate.netresearchgate.net |

| Stereoselective Ring Closure | Cyclization of the (S)-diol to form the isobenzofuran (B1246724) ring of (S)-citalopram. | Methanesulfonyl chloride, Triethylamine. googleapis.com |

| Resolution of Racemic Desmethylcitalopram | Separation of enantiomers of (±)-1-[3-(methylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile. | Chiral acids (e.g., Di-p-toluoyl-L-tartaric acid). google.com |

Preparation of Deuterated Metabolites and Impurities for Research Purposes

Deuterated versions of citalopram's metabolites and potential impurities are essential as internal standards for analytical and metabolic studies.

Synthesis of Acetyl (S)-Citalopram-d6 Oxalate and Related Deuterated Derivatives

The synthesis of N-acetylated derivatives of citalopram involves the acetylation of its primary or secondary amine metabolites. However, a specific, documented synthetic pathway for Acetyl this compound was not found in a comprehensive review of the scientific and patent literature. It is plausible that such a compound could be synthesized for research purposes by first preparing (S)-desmethylcitalopram-d3, where one methyl group is deuterated, followed by acetylation of the secondary amine with an acetylating agent like acetyl chloride or acetic anhydride. The introduction of a d6 label on the dimethylamino group would not be applicable for an acetylated derivative, which by definition would be a secondary or primary amine that has been acetylated. A potential route to a related compound, N-acetyl-N-desmethylcitalopram-d3, would likely involve the synthesis of N-desmethylcitalopram-d3 followed by acetylation.

Synthesis of N-Demethylated Deuterated Citalopram Analogs

The primary metabolites of citalopram are N-desmethylcitalopram (norcitalopram) and N,N-didesmethylcitalopram. researchgate.net The synthesis of their deuterated analogs is crucial for metabolic research.

The synthesis of N-desmethylcitalopram can be efficiently achieved by the N-demethylation of citalopram. A common reagent for this transformation is 1-chloroethyl chloroformate, which reacts with the tertiary amine to form a carbamate (B1207046) intermediate that is subsequently cleaved to yield the secondary amine. researchgate.net To produce a deuterated version, one could start with a deuterated citalopram analog. For example, starting with (S)-Citalopram-d6 and performing a single demethylation would theoretically yield (S)-N-desmethylcitalopram-d3.

The synthesis of N,N-didesmethylcitalopram involves the removal of both methyl groups. An improved synthesis method involves the alkylation of a protected amine precursor with 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane. researchgate.net To create a deuterated analog of this primary amine, deuterium could be incorporated into the propyl chain during the synthesis of the alkylating agent.

Commercially available standards like Desmethylcitalopram-d3 hydrochloride indicate that established synthetic routes exist. medchemexpress.com A likely approach for its synthesis involves the methylation of N,N-didesmethylcitalopram with a mono-deuterated methylating agent (e.g., CD₃I) or the demethylation of a citalopram analog already containing deuterium.

Table 3: Synthesis of N-Demethylated Analogs

| Target Compound | Synthetic Approach | Key Reagents |

|---|---|---|

| N-Desmethylcitalopram | Demethylation of Citalopram | 1-Chloroethyl chloroformate. researchgate.net |

| (S)-N-Desmethylcitalopram-d3 | Demethylation of (S)-Citalopram-d6 or methylation of (S)-N,N-didesmethylcitalopram with a d3-methylating agent. | 1-Chloroethyl chloroformate, CD₃I. |

| N,N-Didesmethylcitalopram | Alkylation of a protected amine with a functionalized propyl bromide. | 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane. researchgate.net |

Advanced Analytical Techniques Utilizing S Citalopram D6 Oxalate

Quantitative Mass Spectrometry Methodologies

Mass spectrometry (MS) is the primary analytical technique for the detection and quantification of (S)-Citalopram-d6 oxalate (B1200264) alongside its non-labeled counterpart. researchgate.net The stability and sensitivity of MS-based methods make them ideal for analyzing complex biological matrices. researchgate.net

Development and Validation of LC-MS/MS Assays with (S)-Citalopram-d6 Oxalate as Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples. The development of a robust LC-MS/MS assay relies heavily on the use of an appropriate internal standard (IS). This compound is an ideal IS because its chemical and physical properties are nearly identical to the analyte, (S)-citalopram. jetir.org This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in sample processing and instrument response. unodc.org

In a typical LC-MS/MS method, (S)-citalopram-d6 is added to biological samples (e.g., plasma, urine, or whole blood) at a known concentration before sample processing. nih.govcuny.edu After extraction, the sample is injected into the LC system, where the analyte and the IS are separated from matrix components. The eluent is then introduced into the mass spectrometer. Using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated IS. researchgate.netnih.gov For example, a transition for citalopram (B1669093) might be m/z 325.1 > 109.0, while the corresponding transition for the d6-labeled standard would be shifted. researchgate.net Quantification is achieved by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte. nih.gov

A study focused on developing an LC-MS/MS method for citalopram and other antidepressants utilized deuterated derivatives as internal standards to ensure robust and sensitive quantification. researchgate.netnih.gov Another method for enantioselective analysis also employed a deuterated internal standard, S-citalopram-d6, to ensure correct peak identification and quantification in serum samples. researchgate.netntnu.no

Application of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that visualizes the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections. researchgate.netfrontiersin.org This technology provides crucial information for understanding pharmacokinetics and pharmacodynamics within specific organs and even subcellular structures. frontiersin.orgnih.gov

In the context of citalopram research, MALDI-MSI has been used to map its distribution in brain tissue. nih.govcolumbia.edu For quantitative MALDI-MSI, an internal standard is essential to correct for variations in ion suppression and matrix effects across the tissue. nih.gov A comprehensive study reported the validation of a quantitative MALDI-MSI protocol for analyzing citalopram distribution in the mouse brain, explicitly using (±)-citalopram-d6 oxalate as the internal standard. acs.orgdiva-portal.orgnih.gov The internal standard solution was applied to the tissue sections prior to the application of the MALDI matrix. diva-portal.orgnih.gov This allowed for the creation of calibration curves directly on control tissue sections, enabling accurate quantification of the drug in different brain regions. diva-portal.org The results from the MALDI-MSI analysis were cross-validated with LC-MS/MS, confirming the robustness and reliability of the imaging method for obtaining quantitative data on drug distribution. acs.orgdiva-portal.org Such studies are critical for linking a drug's concentration in specific target areas to its pharmacological effects. columbia.edu

Methodological Validation Parameters for Deuterated Internal Standard Assays

For a bioanalytical method to be considered reliable and reproducible, it must undergo rigorous validation according to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.govnalam.ca The use of a deuterated internal standard like this compound is a key component of this validation. jetir.org Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. au.dk | No significant interfering peaks at the retention time of the analyte (<20% of the LLOQ response) and the internal standard (<5% of the IS response). nalam.ca |

| Accuracy | The closeness of the determined value to the nominal or known true value. fda.gov It is assessed by analyzing quality control (QC) samples at different concentrations. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). simbecorion.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. fda.gov It is expressed as the coefficient of variation (%CV). | The %CV should not exceed 15% (20% at the LLOQ). simbecorion.com |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. fda.gov A curve is generated using a blank sample, a zero sample (with IS), and 6-8 non-zero standards. au.dk | A correlation coefficient (r²) of ≥0.99 is generally required. jetir.org At least 75% of standards must meet accuracy criteria. |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a post-extraction spiked sample. fda.gov | Recovery does not need to be 100%, but it must be consistent and reproducible. fda.gov |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. nih.gov | The IS-normalized matrix factor should be consistent across different lots of the biological matrix. nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term storage). fda.gov | Analyte concentration should remain within ±15% of the initial concentration. |

Table 1: Key validation parameters for bioanalytical assays using deuterated internal standards.

Chromatographic Separation and Characterization of Deuterated Enantiomers and Metabolites

Various high-performance liquid chromatography (HPLC) and ultra-high performance supercritical fluid chromatography (UHPSFC) methods have been developed for this purpose. ntnu.nonih.gov Chiral separation is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.netinnovareacademics.in For instance, a UHPSFC-MS/MS method was developed for the enantiomeric separation of R/S-citalopram using a specific chiral column (Trefoil CEL2) and a mobile phase of CO2 with a methanol/acetonitrile co-solvent. researchgate.netntnu.no

In such chiral separations, a deuterated internal standard is essential for accurate quantification. researchgate.net Ideally, a racemic deuterated internal standard should be used to correct for any potential differences in ionization or matrix effects between the two enantiomers. ntnu.no One study highlighted that using a racemic deuterated IS allowed each enantiomer of the standard to elute closer to its respective non-labeled analyte enantiomer, thereby providing better correction for matrix effects. ntnu.no The characterization of separated deuterated metabolites, such as (S)-desmethylcitalopram-d6, is performed using tandem mass spectrometry, which provides structural information based on fragmentation patterns. nih.gov

Application of Stable Isotope Labeled Compounds in Metabolic Research through Advanced Mass Spectrometry

Stable isotope-labeled compounds, such as this compound, are indispensable tools in drug metabolism research. symeres.commetsol.com The use of these compounds in conjunction with high-resolution mass spectrometry allows researchers to trace the metabolic fate of a drug within a biological system with high confidence and precision. nih.govacs.org

When a mixture of a drug and its stable isotope-labeled counterpart (e.g., a 1:1 ratio) is administered, mass spectrometry can easily detect drug-related material by searching for the characteristic doublet signal created by the unlabeled and labeled molecules. researchgate.net This "metabolite hunting" approach simplifies the detection of metabolites in complex biological matrices like plasma, urine, or liver microsomes. researchgate.net The consistent mass difference between the paired peaks confirms that a detected compound is a metabolite of the administered drug. nih.gov

This technique has been applied to study the biotransformation of escitalopram (B1671245), where deuterated standards helped in the structural determination of various metabolites formed by cytochrome P450 (CYP) enzymes. jst.go.jp Furthermore, deuterium (B1214612) labeling can be used to investigate the kinetic isotope effect, where the replacement of a hydrogen atom with a deuterium atom at a metabolic site can slow down the rate of metabolism. symeres.com This can help identify the specific sites of metabolic attack on a drug molecule and has been explored as a strategy to create drugs with improved pharmacokinetic profiles. nih.govresearchgate.net The combination of stable isotope labeling with advanced mass spectrometry provides a powerful platform for elucidating complex metabolic pathways and understanding the disposition of drugs. acs.org

Preclinical and in Vitro Investigation of S Citalopram and Deuterated Analogs

Mechanistic Studies of Serotonin (B10506) Transporter (SERT) Interaction

(S)-Citalopram is a selective serotonin reuptake inhibitor (SSRI) that exerts its therapeutic effects by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and increasing its availability in the brain. wikipedia.orgontosight.ai The deuterated form, (S)-Citalopram-d6 Oxalate (B1200264), is a stable isotope-labeled version of (S)-citalopram used in research, particularly in pharmacokinetic studies. medchemexpress.comlgcstandards.com

High-Affinity Binding and Selectivity Profiling of (S)-Citalopram (unlabeled analog)

(S)-Citalopram, also known as escitalopram (B1671245), demonstrates high-affinity binding to the human serotonin transporter (SERT). acs.orgpsychiatrist.com It is recognized as the most selective inhibitor of the serotonin transporter among currently available SSRIs. wikipedia.orgpsychiatrist.com The oxalate salt of (S)-citalopram is the form used for commercial purposes. wikipedia.org

Studies have reported a high binding affinity (Kᵢ) of (S)-citalopram for SERT, with values around 0.89 nM to 3.0 nM. acs.orgmedchemexpress.com This high affinity is coupled with significant selectivity over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). wikipedia.orgmedchemexpress.com

| Compound | Target | Binding Affinity (Kᵢ) | Selectivity |

| (S)-Citalopram | SERT | 0.89 nM - 3.0 nM acs.orgmedchemexpress.com | High selectivity over DAT and NET wikipedia.orgmedchemexpress.com |

Enantiomeric Differences in Monoamine Transporter Binding and Functional Activity (S- vs. R-Citalopram)

The antidepressant effect of the racemic mixture of citalopram (B1669093) is primarily attributed to its S-enantiomer, (S)-citalopram. oup.com Research indicates that (S)-citalopram has a binding affinity for SERT that is approximately 30 to 35 times higher than its R-enantiomer, R-citalopram. nih.govnih.gov While (S)-citalopram shows high selectivity for SERT, both enantiomers exhibit low affinity for the norepinephrine transporter (NET). nih.gov

Interestingly, the two enantiomers of citalopram appear to bind to the human serotonin transporter in opposite orientations. Furthermore, SERT and NET display opposing preferences for the stereochemical configuration of these inhibitors. nih.gov For instance, while (S)-citalopram has a strong preference for SERT, the R-enantiomer of the related compound talopram (B1681224) shows a high preference for NET. nih.gov

| Enantiomer | Transporter | Binding Affinity (nM) |

| (S)-Citalopram | SERT | 4 nih.gov |

| R-Citalopram | SERT | 136 nih.gov |

| (S)-Citalopram | NET | 3025 nih.gov |

| R-Citalopram | NET | 1516 nih.gov |

Allosteric Modulation Mechanisms of Serotonin Reuptake

(S)-Citalopram's interaction with SERT is not limited to the primary binding site (orthosteric site). It also binds to an allosteric site on the transporter. wikipedia.org This binding to a secondary, allosteric site is thought to modulate the binding at the primary site, potentially by slowing the dissociation rate of the inhibitor from the transporter. wikipedia.orgresearchgate.net This allosteric modulation may contribute to the enhanced efficacy of (S)-citalopram.

Studies have shown that R-citalopram can counteract the effects of (S)-citalopram, and this interaction is believed to occur through an allosteric mechanism at the SERT. oup.com Specifically, R-citalopram can attenuate the association rates of (S)-citalopram to the SERT. oup.com This suggests a complex interplay between the enantiomers at the transporter level.

Enzymatic Biotransformation Pathways in Preclinical Models

Role of Cytochrome P450 Isoforms (CYP2C19, CYP2D6, CYP3A4) in N-Demethylation

The biotransformation of (S)-citalopram into its primary active metabolite, S-desmethylcitalopram (S-DCT), is mediated by multiple cytochrome P450 (CYP) isoforms. tandfonline.comcapes.gov.br In vitro studies using human liver microsomes have identified CYP2C19, CYP2D6, and CYP3A4 as the key enzymes involved in this N-demethylation process. tandfonline.comcapes.gov.br

The subsequent demethylation of S-DCT to S-didesmethylcitalopram (S-DDCT) is primarily catalyzed by CYP2D6. tandfonline.compharmgkb.org It is noteworthy that S-DCIT is an active metabolite with antidepressant effects, whereas S-DDCIT is considered inactive. tandfonline.com

The relative contributions of the major CYP isoforms to the clearance of (S)-citalopram have been estimated as follows:

CYP2C19: 37% capes.gov.br

CYP2D6: 28% capes.gov.br

CYP3A4: 35% capes.gov.br

This involvement of multiple CYP isoforms suggests that the metabolism of (S)-citalopram is less likely to be significantly impacted by drug interactions or genetic variations affecting a single enzyme. capes.gov.br

| Metabolite | Precursor | Key Enzymes |

| S-desmethylcitalopram (S-DCT) | (S)-Citalopram | CYP2C19, CYP2D6, CYP3A4 tandfonline.comcapes.gov.br |

| S-didesmethylcitalopram (S-DDCT) | S-desmethylcitalopram (S-DCT) | CYP2D6 tandfonline.compharmgkb.org |

Contribution of Monoamine Oxidases (MAO-A and MAO-B) in Brain Metabolism

In addition to the hepatic metabolism by CYP enzymes, monoamine oxidases (MAO) have been implicated in the metabolism of citalopram, particularly within the brain. researchgate.netnih.gov MAO enzymes are crucial for the metabolism of monoamine neurotransmitters. drugbank.com

In vitro studies have shown that MAO can catalyze the formation of citalopram propionic acid. researchgate.net Specifically, MAO-A appears to have a higher affinity for the R-enantiomer, while MAO-B shows a preference for the S-enantiomer. researchgate.net The production of S-citalopram propionic acid was found to be significantly higher than that of the R-enantiomer in incubations with human blood, and this production was substantially reduced by a MAO-B inhibitor. nih.gov This suggests a potential role for MAO-B in the central nervous system metabolism of (S)-citalopram. nih.gov However, citalopram itself is considered a weak inhibitor of MAO. drugbank.comdrugbank.com

Impact of Genetic Polymorphisms on In Vitro Metabolic Profiles

The metabolism of (S)-Citalopram, the active enantiomer of citalopram, is significantly influenced by genetic variations in cytochrome P450 (CYP) enzymes. nih.gov In vitro studies have identified CYP2C19 as the primary enzyme responsible for the N-demethylation of citalopram, with CYP3A4 and CYP2D6 playing secondary roles. nih.govki.se

Genetic polymorphisms in the CYP2C19 gene can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. ki.se Individuals with genotypes associated with decreased CYP2C19 activity (poor metabolizers) may experience altered metabolic clearance of (S)-Citalopram. nih.gov For instance, the inactive CYP2C192 allele has been linked to lower tolerance of citalopram. nih.gov Conversely, the CYP2C1917 allele is associated with increased enzyme activity, leading to ultrarapid metabolism. nih.gov

Studies investigating various CYP2D6 allelic variants have also demonstrated their impact on the in vitro metabolism of citalopram. nih.gov Many of these variants show significantly decreased intrinsic clearance values for the formation of citalopram's metabolites, demethylcitalopram and citalopram N-oxide, when compared to the wild-type CYP2D61 allele. nih.gov These decreases are often a result of an increased Michaelis-Menten constant (Km) and/or a decreased maximum reaction velocity (Vmax). nih.gov

The interplay between different CYP enzymes adds another layer of complexity. For example, the combination of CYP3A4 extensive metabolizer status with CYP2C19 intermediate or poor metabolizer status can increase the risk of toxicity with (es)citalopram.

Table 1: Influence of CYP450 Genetic Polymorphisms on (S)-Citalopram Metabolism

| Enzyme | Genetic Variant(s) | Impact on Metabolism | Reference(s) |

| CYP2C19 | Inactive alleles (e.g., 2) | Decreased metabolism, lower tolerance | nih.gov |

| Ultrarapid allele (17) | Increased metabolism | nih.gov | |

| CYP2D6 | Various rare alleles | Decreased intrinsic clearance | nih.gov |

| CYP3A4/CYP2C19 | Combination of EM/IM/PM | Increased risk of toxicity |

Neurotransmitter System Modulation Studies in Preclinical Models

Serotonergic Neurotransmission Enhancement

(S)-Citalopram is a highly selective serotonin reuptake inhibitor (SSRI). nih.govcambridge.orgnih.gov Its primary mechanism of action involves binding with high affinity to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft into the presynaptic neuron. nih.govresearchgate.nethres.cahres.ca This inhibition leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. nih.govresearchgate.netmdpi.com

In vitro studies have shown that (S)-Citalopram is a potent inhibitor of SERT. nih.govresearchgate.net Furthermore, (S)-Citalopram exhibits a unique allosteric binding property at a secondary site on the SERT, which is distinct from the primary (orthosteric) binding site. nih.govresearchgate.netwikipedia.org This allosteric interaction is believed to slow the dissociation of (S)-Citalopram from the primary site, potentially prolonging its inhibitory effect on serotonin reuptake. nih.gov

Preclinical studies in animal models have corroborated these in vitro findings. Administration of (S)-Citalopram in rats has been shown to inhibit the firing rate of neurons in the dorsal raphe nucleus, a key area for serotonin production. researchgate.net Additionally, it potentiates behaviors induced by 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin, further indicating an enhancement of serotonergic activity. researchgate.net

Effects on Norepinephrine and Dopamine Reuptake Systems

(S)-Citalopram is recognized for its high selectivity for the serotonin transporter over the transporters for norepinephrine (NET) and dopamine (DAT). hres.cahres.canih.govresearchgate.netnih.gov In vitro binding assays have demonstrated that the affinity of (S)-Citalopram for SERT is substantially greater than its affinity for NET and DAT. nih.govwikipedia.orgnih.gov

Table 2: In Vitro Binding Affinities (Ki) of (S)-Citalopram for Monoamine Transporters

| Transporter | Ki (nM) | Reference(s) |

| SERT | 1.1 | nih.govnih.gov |

| NET | 7841 | nih.gov |

| DAT | 27410 | nih.gov |

Despite its high selectivity, some preclinical evidence suggests that at higher concentrations, (S)-Citalopram may have some effect on the norepinephrine system. nih.gov An in vivo microdialysis study in mice found that high doses of (S)-Citalopram could increase cortical norepinephrine levels, an effect that was not dependent on SERT. nih.gov However, functional studies using rat brain synaptosomes have shown that (S)-Citalopram has only marginal potency in blocking NET and DAT. nih.gov Chronic administration of citalopram in rats has been observed to reduce the spontaneous firing rate of noradrenergic neurons and decrease basal extracellular noradrenaline levels in the brain. researchmap.jp

Research Applications in Neurological Disease Models

Investigation of (S)-Citalopram in Alzheimer's Disease-like Tau Pathologies

Research in animal models suggests a potential role for (S)-Citalopram in mitigating Alzheimer's disease-related pathologies, including those involving tau protein. In aged P301L tau transgenic mice, a model for tauopathy, treatment with (S)-Citalopram was found to significantly decrease the hyperphosphorylation of tau protein in the hippocampus. nih.govresearchgate.net This reduction in tau pathology was associated with an increase in the levels of phosphorylated Akt and GSK-3β, key signaling molecules involved in neuronal survival and tau phosphorylation. nih.govresearchgate.net

Furthermore, studies using citalopram in cell models expressing mutant tau have shown that the treatment can reduce pathological tau levels. nih.gov These findings suggest that the modulation of serotonergic systems by (S)-Citalopram may have a protective effect against the development and progression of tau-related neurodegeneration.

Cognitive Deficit Amelioration Studies in Animal Models

The potential of (S)-Citalopram and its racemate, citalopram, to improve cognitive function has been explored in various animal models of cognitive impairment. In a mouse model of Alzheimer's disease, citalopram treatment was shown to improve performance in the Morris water maze, a test of hippocampal-dependent learning and memory. nih.gov This cognitive enhancement was accompanied by a reduction in genes related to Alzheimer's disease and an increase in genes associated with neurogenesis and synaptic function. nih.gov

In another study using a D-galactose-induced model of aging and cognitive decline in ovariectomized rats, (S)-Citalopram treatment enhanced memory performance and attenuated associated histopathological changes. sonar.ch The treatment reduced hippocampal levels of amyloid-β 42 and increased levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal plasticity and memory. sonar.ch Similarly, in a chronic stress model, (S)-Citalopram was found to ameliorate cognitive deficits. japsonline.com

However, it is important to note that the effects of (S)-Citalopram on cognition can be complex and may depend on the specific animal model and experimental conditions. For instance, in the aged P301L tau transgenic mouse model, while (S)-Citalopram reduced tau pathology, it did not significantly rescue learning and memory deficits in the Morris water maze. nih.govresearchgate.net

Table 3: Summary of (S)-Citalopram/Citalopram Effects in Animal Models of Cognitive Deficits

| Animal Model | Compound | Cognitive Outcome | Key Molecular/Cellular Changes | Reference(s) |

| Alzheimer's Disease Mouse Model | Citalopram | Improved learning and memory | Reduced AD-related genes, increased neurogenesis genes | nih.gov |

| D-galactose/Ovariectomized Rat | (S)-Citalopram | Enhanced memory performance | Reduced Aβ42, increased BDNF | sonar.ch |

| Chronic Immobilization Stress Rat | (S)-Citalopram | Ameliorated spatial learning and memory impairment | Modulated hippocampal BDNF expression | japsonline.com |

| Aged P301L Tau Transgenic Mouse | (S)-Citalopram | No significant rescue of learning and memory deficits | Decreased tau hyperphosphorylation | nih.govresearchgate.net |

Deuterium Isotope Effects on Metabolism and Pharmacokinetics in Preclinical Research

Investigation of the Impact of Deuterium (B1214612) Substitution on Metabolic Stability and Enzyme Kinetics

The primary metabolic pathway for citalopram (B1669093) involves N-demethylation, a process heavily mediated by the CYP450 enzyme system, particularly isoforms CYP2C19, CYP3A4, and CYP2D6. smolecule.comnih.govpharmgkb.org The replacement of hydrogen atoms with deuterium at these metabolically active sites, specifically on the N-methyl groups, is expected to decrease the rate of metabolism. This phenomenon, the deuterium kinetic isotope effect (DIE), can result in a reduced rate of systemic clearance and a prolonged biological half-life for the parent compound. juniperpublishers.com

| Kinetic Parameter | Undeuterated (S)-Citalopram | Deuterated (S)-Citalopram-d6 | Rationale for Change |

|---|---|---|---|

| Metabolizing Enzymes | CYP2C19, CYP3A4, CYP2D6 nih.govpharmgkb.org | CYP2C19, CYP3A4, CYP2D6 | Deuteration does not change the primary metabolic enzymes involved. |

| Rate of N-demethylation (Vmax) | Standard Rate | Decreased | The stronger C-D bond is harder to cleave, slowing the rate of this key metabolic reaction (Kinetic Isotope Effect). juniperpublishers.comgoogle.com |

| Metabolic Stability in vitro | Baseline | Increased | A slower rate of metabolism results in the compound remaining intact for a longer period in in vitro systems like human liver microsomes. tandfonline.com |

| Biological Half-life (t½) in vivo | Standard Half-life (~35 hours) nih.gov | Increased | Reduced metabolic clearance leads to a longer duration of the drug in systemic circulation. wikipedia.orgjuniperpublishers.com |

Elucidation of Metabolic Pathways Using Deuterated Tracers

Deuterated compounds such as (S)-Citalopram-d6 Oxalate (B1200264) are invaluable tools for elucidating metabolic pathways and for precise quantification in pharmacokinetic studies. medchemexpress.com In this context, the deuterated analog serves as an ideal internal standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). smolecule.comacs.org An internal standard is a compound with nearly identical chemical and physical properties to the analyte, which is added in a known quantity to a biological sample before processing. smolecule.com

Because (S)-Citalopram-d6 is chemically identical to (S)-Citalopram but has a higher mass, it can be distinguished by a mass spectrometer. acs.org This allows researchers to accurately account for any loss of the analyte during sample extraction, preparation, and analysis, thereby enabling highly precise and accurate quantification of the non-deuterated drug in complex matrices like plasma, urine, or tissue homogenates. smolecule.com

In a preclinical study, (±)-citalopram-d6 oxalate was used as an internal standard for quantitative matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) to determine the concentration of S-citalopram in mouse brain tissue following administration. acs.org The use of the d6-labeled standard was crucial for the development and validation of the quantitative method. acs.org This application demonstrates the essential role of deuterated tracers in modern bioanalysis, allowing for robust method validation and reliable data generation in preclinical research. acs.org

| Analytical Method | Internal Standard Used | Measured Brain Concentration (pmol/mg) | Reference |

|---|---|---|---|

| TOF MS Imaging | (±)-Citalopram-d6 Oxalate | 51.1 ± 4.4 | acs.org |

| FTICR MS Imaging | (±)-Citalopram-d6 Oxalate | 56.9 ± 6.0 | acs.org |

| LC-MS/MS (Cross-validation) | (±)-Citalopram-d4 Hydrobromide | 55.0 ± 4.9 | acs.org |

Data from a study in male C57BL/6J mice 30 minutes after intraperitoneal administration of 30 mg/kg S-citalopram oxalate. acs.org

Comparative Analysis of Deuterated and Undeuterated Analogs in Preclinical Pharmacokinetic Studies

Direct comparative pharmacokinetic studies in animal models are essential to quantify the benefits of deuteration. nih.gov These studies typically measure key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time, represented by the area under the concentration-time curve (AUC). nih.gov

These findings provide a strong preclinical basis for the expected pharmacokinetic advantages of (S)-Citalopram-d6 Oxalate over its non-deuterated counterpart. The slower metabolism due to the kinetic isotope effect is expected to result in a higher Cmax and a larger AUC, meaning more of the active drug is available in the body for a longer period. tandfonline.comnih.gov This enhanced pharmacokinetic profile could translate to improved therapeutic outcomes. nih.gov

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |

|---|---|---|---|

| Dosulepin | 156.4 ± 11.2 | 1441.2 ± 103.5 | 6.4 ± 0.9 |

| Deuterated Dosulepin | 225.4 ± 18.1 | 2638.1 ± 211.7 | 8.5 ± 1.1 |

| Doxepin | 144.3 ± 10.5 | 1335.7 ± 98.4 | 7.1 ± 0.8 |

| Deuterated Doxepin | 208.7 ± 16.9 | 2455.6 ± 199.2 | 9.2 ± 1.2 |

Data adapted from a comparative study of tricyclic antidepressants to illustrate the typical effects of deuteration on key pharmacokinetic parameters in preclinical models. nih.gov

Role of S Citalopram D6 Oxalate in Pharmaceutical Research and Development

Function as a Pharmaceutical Secondary Standard and Reference Material

(S)-Citalopram-d6 Oxalate (B1200264) serves as a pharmaceutical secondary standard and a certified reference material. Pharmaceutical secondary standards provide a convenient and cost-effective alternative to preparing in-house working standards for laboratories and manufacturers. These standards are qualified as Certified Reference Materials (CRMs) and are essential for a variety of analytical applications.

Stable isotope-labeled compounds, such as (S)-Citalopram-d6 Oxalate, are crucial as reference materials in pharmaceutical analysis and research. lgcstandards.com The incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, into the molecule allows it to be used as a tracer for quantification in drug development. medchemexpress.com This labeling creates a compound with a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analyses. iris-biotech.de Its physical and chemical properties are nearly identical to the unlabeled analyte, which is a primary reason for its selection in such applications. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | (1S)-1-[3-(Bis(trideuteriomethyl)amino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxalate lgcstandards.com |

| Molecular Formula | C₂₂H₁₇D₆FN₂O₅ medchemexpress.com |

| Molecular Weight | 420.46 medchemexpress.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Labeled CAS Number | 1246819-94-2 medchemexpress.com |

| Unlabeled CAS | 219861-08-2 lgcstandards.com |

| Primary Use | Internal Standard, Reference Material lgcstandards.comdiva-portal.org |

Application in Analytical Method Development and Validation (AMV)

The development and validation of analytical methods are fundamental to ensuring the reliability and accuracy of data in pharmaceutical research. This compound is instrumental in this process, particularly for quantitative bioanalysis. pharma-industry-review.com It is frequently employed as an internal standard in sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). diva-portal.orgpharma-industry-review.com

In a research setting, such as the development of a quantitative protocol for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), this compound was specifically chosen as the internal standard. diva-portal.orgacs.org Researchers prepared stock solutions of the standard to create calibration curves and quality control samples used to validate the imaging method. diva-portal.orgacs.org The use of an isotopically labeled internal standard is critical because it behaves similarly to the analyte ((S)-Citalopram) during sample preparation and analysis, which helps to correct for variations in instrument response and matrix effects, thereby improving the accuracy and precision of the method. lgcstandards.comiris-biotech.de

Significance in Quality Control (QC) for High-Purity Active Pharmaceutical Ingredients

Quality control (QC) is a mandatory process in pharmaceutical manufacturing, ensuring that the final Active Pharmaceutical Ingredient (API) meets stringent purity and quality specifications. Pharmaceutical secondary standards like this compound are directly applied in QC for pharma release testing.

The use of stable isotope-labeled reference standards enhances the reliability of QC tests. lgcstandards.com They are integral to stability studies and other quality control processes that monitor the integrity of the API. pharma-industry-review.com For instance, in a validated analytical protocol, quality control (QC) samples were prepared at different concentrations to ensure the method's accuracy and precision across a range of measurements. diva-portal.orgacs.org By using this compound as an internal standard alongside these QC samples, analysts can confidently quantify the high-purity API, ensuring it adheres to its established specifications. diva-portal.orgpharma-industry-review.com

Table 2: Application of this compound in a Validated Analytical Protocol

| Application Stage | Role of this compound | Purpose |

|---|---|---|

| Standard Preparation | Used to prepare a 5.0 μM internal standard solution. diva-portal.orgacs.org | To serve as a constant reference point for quantification. |

| Method Validation | Added to samples for MALDI-MSI analysis. diva-portal.org | To correct for analytical variability and matrix effects. lgcstandards.com |

| Quality Control | Analyzed alongside QC samples (3.75, 8.75, and 17.5 μM). diva-portal.orgacs.org | To ensure the accuracy and reproducibility of the quantification of the unlabeled drug. pharma-industry-review.com |

Traceability and Standardization in Research Protocols Against Pharmacopeial Standards

In the highly regulated pharmaceutical industry, all analytical measurements must be traceable to recognized standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com Using a Certified Reference Material (CRM) provides this traceability.

This compound, as a component of a rigorously controlled analytical system, supports the standardization of research protocols. diva-portal.org While the deuterated compound itself may not be a pharmacopeial standard, it is used as a tool to accurately quantify the active ingredient, (S)-Citalopram, which is subject to pharmacopeial monographs. axios-research.com The use of such high-quality reference materials ensures that the methods developed are compliant with international regulatory guidelines. This traceability is essential for comparing results across different laboratories and ensuring that the data generated is robust, reliable, and meets the standards required for drug approval and manufacturing. axios-research.com

Future Research Directions and Advanced Applications

Emerging Analytical Techniques for Deuterated Compounds in Biological Matrices

The accurate quantification of deuterated compounds like (S)-Citalopram-d6 in complex biological matrices is crucial for its application in research. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established method, emerging techniques offer enhanced sensitivity, specificity, and the ability to analyze isotopic purity. diva-portal.orgrsc.org

High-resolution mass spectrometry (HRMS) is increasingly being employed to determine the isotopic enrichment and structural integrity of deuterated compounds. rsc.org This technique allows for the precise measurement of mass, enabling the differentiation of isotopologues and ensuring the quality of the labeled compound. rsc.org Another promising technique is molecular rotational resonance (MRR) spectroscopy, which can differentiate between isotopic species in the gas phase with high spectral resolution, something that can be challenging for nuclear magnetic resonance (NMR) spectroscopy. marquette.edu

Recent advancements also include novel deuteration techniques, such as catalytic deuteration, which provide more efficient and cost-effective methods for incorporating deuterium (B1214612) into molecules. wiseguyreports.com These new synthesis methods, combined with advanced analytical techniques, are expanding the availability and quality of deuterated compounds for research.

Table 1: Comparison of Analytical Techniques for Deuterated Compounds

| Technique | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and selectivity, well-established for quantitative analysis. rsc.orgacs.org | May not differentiate all isotopic impurities. |

| HRMS | Precise mass measurement, determination of isotopic enrichment and structural integrity. rsc.org | Higher instrumentation cost compared to standard MS. |

| NMR Spectroscopy | Confirms structural integrity and position of deuterium labels. rsc.org | May not differentiate between all isotopic species. marquette.edu |

| MRR Spectroscopy | High spectral resolution, can differentiate between isotopologues and isotopomers. marquette.edu | An emerging technique with less widespread availability. marquette.edu |

Novel Applications of Deuterated SSRIs in Neuropharmacological Research

The use of deuterated SSRIs, including (S)-Citalopram-d6, extends beyond their role as internal standards. These compounds are becoming instrumental as tracers in neuropharmacological research to study the dynamics of neurotransmitter systems.

Deuterium-labeled compounds can be used to investigate drug metabolism and its effects on drug efficacy and safety. patsnap.comnih.gov The deuterium substitution can alter the metabolic profile of a drug, potentially leading to a more favorable pharmacokinetic profile. nih.govmusechem.com For instance, deuteration of the SSRI paroxetine (B1678475) has been explored to reduce drug-drug interactions caused by its metabolism. selvita.com

Furthermore, deuterated neurotransmitter analogs are being used to visualize and quantify neurotransmitter dynamics in living cells and tissues. arxiv.orgmdpi.com Techniques like stimulated Raman scattering (SRS) microscopy can directly image deuterated neurotransmitters, providing insights into their uptake and release. arxiv.org This allows researchers to study the effects of drugs like SSRIs on neurotransmitter systems with high spatial and temporal resolution.

Another innovative application is the use of deuterium-labeled compounds in conjunction with magnetic resonance spectroscopy (MRS) to non-invasively study brain metabolism. europa.euoup.comresearchgate.net By administering a deuterated substrate, researchers can track its metabolic fate and quantify the turnover of neurotransmitters like glutamate (B1630785) in the human brain. europa.euresearchgate.net This approach holds significant promise for understanding the neurochemical basis of psychiatric and neurological disorders.

Integration of Multi-Omics Data with Deuterated Tracer Studies for Systems-Level Understanding

The integration of data from deuterated tracer studies with multi-omics approaches represents a powerful strategy for gaining a systems-level understanding of drug effects. creative-proteomics.comrsc.org Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular landscape of a biological system. rsc.orgnih.gov

By combining the pharmacokinetic and metabolic data obtained from studies using deuterated tracers like (S)-Citalopram-d6 with multi-omics data, researchers can connect drug exposure to downstream molecular changes. researchgate.netnih.gov This integrated approach can help to:

Identify novel drug targets and biomarkers: By correlating drug levels with changes in gene expression, protein levels, or metabolite concentrations, new targets for drug action and biomarkers of drug response can be identified. silantes.compharmalex.com

Elucidate mechanisms of action: Integrating different data types can provide a more complete picture of how a drug exerts its effects, from the molecular to the systems level. nih.govcmbio.io

Personalize medicine: Understanding how an individual's genetic makeup influences their response to a drug, as revealed by multi-omics data, can help to tailor treatments for better efficacy and safety. pharmalex.com

The development of computational tools and bioinformatics platforms is essential for the successful integration and interpretation of these large and complex datasets. rsc.orgresearchgate.net These platforms enable researchers to identify meaningful patterns and correlations that can lead to new insights into drug action and disease pathology.

Q & A

Basic Research Questions

Q. What experimental approaches are used to synthesize (S)-Citalopram-d6 Oxalate, and how is its enantiomeric purity validated?

- Methodological Answer : Synthesis typically involves deuteration of the parent compound, (S)-Citalopram, followed by oxalate salt formation. Key steps include isotopic labeling at specific positions (e.g., methyl groups) using deuterated reagents. Enantiomeric purity is validated via chiral chromatography (HPLC or UPLC) with UV/Vis or mass spectrometry detection, comparing retention times against non-deuterated and racemic standards. Quantitative nuclear magnetic resonance (qNMR) and high-resolution mass spectrometry (HRMS) further confirm structural integrity .

Q. How do researchers ensure the stability of this compound during analytical method development?

- Methodological Answer : Stability studies under varying conditions (e.g., temperature, pH, light exposure) are conducted using forced degradation protocols. Samples are analyzed via LC-MS/MS to monitor deuterium retention and oxalate dissociation. Accelerated stability testing in biological matrices (e.g., whole blood) is critical for applications in pharmacokinetic studies, with validation parameters including precision (<15% RSD) and accuracy (85–115% recovery) .

Q. What chromatographic techniques are optimal for distinguishing this compound from its non-deuterated and enantiomeric counterparts?

- Methodological Answer : Reverse-phase UPLC with tandem mass spectrometry (UPLC-MS/MS) is preferred due to high sensitivity for deuterated analogs. Chiral stationary phases (e.g., cellulose-based columns) resolve enantiomers, while deuterium-induced retention time shifts differentiate isotopologs. Method validation includes specificity testing against related impurities (e.g., (R)-Citalopram Oxalate) and metabolites .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its metabolic stability compared to the non-deuterated form?

- Methodological Answer : Comparative in vitro assays (e.g., liver microsomes) quantify metabolic half-life differences. Deuterium isotope effects (DIE) reduce CYP450-mediated oxidation rates, enhancing metabolic stability. LC-MS/MS tracks deuterium loss in metabolites (e.g., desmethylcitalopram), with kinetic isotope effect (KIE) calculations using Michaelis-Menten parameters .

Q. What strategies resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?

- Methodological Answer : Calibration curves with matrix-matched standards (e.g., spiked plasma) mitigate matrix effects. Isotopic dilution analysis corrects for ion suppression/enhancement in MS. Cross-validation against non-deuterated analogs ensures linearity (R² > 0.99) and minimizes batch-to-batch variability. Contradictory data are addressed via multi-laboratory reproducibility studies .

Q. How can impurity profiling of this compound be optimized to comply with pharmacopeial standards?

- Methodological Answer : High-purity synthesis minimizes impurities (e.g., desmethyl derivatives, N-oxides). LC-UV/MS methods identify and quantify impurities per ICH guidelines (Q3B). Reference standards (e.g., USP Citalopram Related Compound H) validate limits of detection (LOD < 0.1%). Forced degradation studies under oxidative stress (H₂O₂) reveal degradation pathways .

Q. What role does chiral resolution play in quantifying this compound in enantiomerically complex matrices?

- Methodological Answer : Chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate (S)- and (R)-enantiomers. Method development includes mobile phase optimization (e.g., hexane:ethanol with 0.1% diethylamine) to achieve baseline resolution (Rs > 2.0). Validation requires demonstrating no interference from endogenous compounds in biological samples .

Q. How do deuterium kinetic isotope effects (DKIEs) impact the interpretation of in vivo studies using this compound?

- Methodological Answer : DKIEs alter binding affinity to serotonin transporters (SERT) and metabolic clearance rates. In vivo studies compare deuterated vs. non-deuterated forms in rodent models, measuring brain-to-plasma ratios via LC-MS/MS. Computational modeling (e.g., molecular dynamics simulations) predicts deuterium’s impact on hydrogen bonding and enzyme interactions .

Methodological Considerations

- Data Analysis : Use SWGTOX guidelines for validation parameters (e.g., precision, accuracy, matrix effects) .

- Reproducibility : Detailed experimental protocols (e.g., column lot numbers, MS source parameters) must be reported to enable replication .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.